molecular formula C11H12O2 B11718718 4'-(Hydroxymethyl)-3'-vinylacetophenone CAS No. 1418144-63-4

4'-(Hydroxymethyl)-3'-vinylacetophenone

Cat. No.: B11718718
CAS No.: 1418144-63-4
M. Wt: 176.21 g/mol
InChI Key: SYDLRJPWOAZARY-UHFFFAOYSA-N
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Description

4’-(Hydroxymethyl)-3’-vinylacetophenone is an organic compound that features both hydroxymethyl and vinyl functional groups attached to an acetophenone core. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hydroxymethyl)-3’-vinylacetophenone can be achieved through several methods. One common approach involves the hydroxymethylation of 3’-vinylacetophenone using formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3’-vinylacetophenone

    Reagent: Formaldehyde

    Catalyst: Sodium hydroxide

    Solvent: Water or an alcohol such as methanol

    Conditions: The reaction mixture is stirred at room temperature for several hours.

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to introduce the hydroxymethyl group onto the vinylacetophenone core .

Industrial Production Methods

Industrial production of 4’-(Hydroxymethyl)-3’-vinylacetophenone often involves large-scale hydroxymethylation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4’-(Hydroxymethyl)-3’-vinylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Hydroboration using borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide.

Major Products Formed

    Oxidation: 4’-(Carboxymethyl)-3’-vinylacetophenone

    Reduction: 4’-(Hydroxymethyl)-3’-vinylbenzyl alcohol

    Substitution: 4’-(Hydroxymethyl)-3’-bromoacetophenone

Scientific Research Applications

4’-(Hydroxymethyl)-3’-vinylacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)-3’-vinylacetophenone involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the vinyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound with a hydroxymethyl group attached to a furan ring.

    4-Hydroxymethylphenylacetic acid: A compound with a hydroxymethyl group attached to a phenylacetic acid core.

Uniqueness

4’-(Hydroxymethyl)-3’-vinylacetophenone is unique due to the presence of both hydroxymethyl and vinyl groups on an acetophenone core. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.

Properties

CAS No.

1418144-63-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h3-6,12H,1,7H2,2H3

InChI Key

SYDLRJPWOAZARY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CO)C=C

Origin of Product

United States

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